Dnmt2-IN-1

Epigenetics Chemical Biology Enzyme Inhibition

Standard DNMT inhibitors cause off-target DNA hypomethylation and toxicity, confounding RNA methylation studies. Dnmt2-IN-1 (compound 80) is a covalent SAH-based inhibitor with a 4-bromo-3-nitrophenylsulfonamide warhead that achieves selective DNMT2 (TRDMT1) blockade. • IC50: 1.2 ± 0.1 µM; >98% inhibition at 100 µM • No cross-reactivity with NSUN2, NSUN6, or DNA methyltransferases • Ideal for tRNA m⁵C38 methylation mapping & chemical knockdown models

Molecular Formula C22H24BrF3N8O11S
Molecular Weight 745.4 g/mol
Cat. No. B15571979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDnmt2-IN-1
Molecular FormulaC22H24BrF3N8O11S
Molecular Weight745.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H23BrN8O9S.C2HF3O2/c21-10-2-1-9(5-12(10)29(34)35)39(36,37)27(4-3-11(22)20(32)33)6-13-15(30)16(31)19(38-13)28-8-26-14-17(23)24-7-25-18(14)28;3-2(4,5)1(6)7/h1-2,5,7-8,11,13,15-16,19,30-31H,3-4,6,22H2,(H,32,33)(H2,23,24,25);(H,6,7)/t11-,13+,15+,16+,19+;/m0./s1
InChIKeyXKZCYOYXGDTWCX-RACWDBMGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dnmt2-IN-1 – A Selective Covalent DNMT2 Inhibitor


Dnmt2-IN-1, also denoted as compound 80 in the primary literature, is a covalent, S-adenosylhomocysteine (SAH)-based inhibitor of the human RNA methyltransferase DNMT2 (TRDMT1). It is characterized by a 4-bromo-3-nitrophenylsulfonamide aryl warhead [1]. Its reported biochemical IC50 against human DNMT2 is 1.2 ± 0.1 μM, with the covalent binding mode confirmed by protein mass spectrometry targeting the catalytically active cysteine 79 [1].

DNMT2 pathway studies: Covalent inhibitor with reported selectivity over NSUN2/NSUN6.
Target engagement assays: Defined Cys79 covalent modification confirmed by mass spectrometry.
RNA methylation research: Avoids DNA hypomethylation confounders common with pan-DNMT inhibitors.

Why Dnmt2-IN-1 Is Irreplaceable for DNMT2 Studies


Substitution with other DNMT or methyltransferase inhibitors is not scientifically valid. The DNMT family includes DNMT1, DNMT3A, and DNMT3B, which primarily methylate DNA, while DNMT2 (TRDMT1) is an RNA methyltransferase targeting tRNA [2]. Pan-DNMT inhibitors or SAH analogs frequently lack selectivity across the methyltransferase superfamily, which contains over 200 SAM-dependent enzymes in humans [2]. Furthermore, Dnmt2-IN-1 is a covalent inhibitor targeting a specific cysteine (Cys79) in the DNMT2 active site [1], whereas other inhibitors like the allosteric binder DNMT2-IN-2 have a distinct mechanism and binding pocket [3]. Therefore, activity data for DNMT1/3 inhibitors or other DNMT2 tool compounds cannot be extrapolated to Dnmt2-IN-1.

  • Pan-DNMT inhibitors May cause off-target DNA hypomethylation, confounding RNA-specific methylation results.
  • Earlier SAH analogs Lack selectivity over NSUN2/NSUN6; may not recapitulate DNMT2-specific phenotypes.
  • Non-covalent variants Weaker target engagement; covalent mechanism may provide more sustained inhibition in biochemical assays.

Dnmt2-IN-1 Performance and Selectivity Data


Covalent Warhead Enhances Inhibitory Potency

Dnmt2-IN-1 (compound 80) exhibits potent inhibition of human DNMT2 with an IC50 of 1.2 ± 0.1 μM. This value is from the primary characterization study where it was identified as the most potent inhibitor within the synthesized series of SAH-based covalent inhibitors [1]. In contrast, the natural SAH byproduct exhibits only weak affinity, and many non-covalent SAH analogs show IC50 values in the high micromolar to millimolar range [1]. The potency of Dnmt2-IN-1 is approximately 2.5-fold higher than the allosteric inhibitor DNMT2-IN-2 (KD = 3.04 μM) [2].

Covalent warhead potency
IC₅₀ 1.2 μM vs 12.9 μM (first-gen SAH)
Direct head-to-head comparison
Reported ~10.7-fold lower IC₅₀; may reduce off-target risks at lower concentrations.
Epigenetics Chemical Biology Enzyme Inhibition

Selective Inhibition Spares NSUN2 and NSUN6

Dnmt2-IN-1 (compound 80) was directly compared to other SAH-based covalent inhibitors (compounds 45, 78, 79, 91) for selectivity against the closely related tRNA m5C methyltransferases NSUN2 and NSUN6. In a 3H-assay at a high concentration of 100 μM, Dnmt2-IN-1 demonstrated no inhibition of either NSUN2 or NSUN6, making it the most selective compound in the panel [1]. In contrast, compound 45 inhibited NSUN2 by 12 ± 1.3% and NSUN6 by 30 ± 0.1%; compound 79 inhibited NSUN2 by 23 ± 4.9% and NSUN6 by 69 ± 4.8%. At a lower concentration of 10 μM, Dnmt2-IN-1 retained high selectivity [1]. This contrasts with pan-DNMT inhibitors like SGI-1027, which inhibit DNMT3B, DNMT3A, and DNMT1 with IC50 values of 7.5, 8, and 12.5 μM, respectively .

Selectivity over NSUN2/NSUN6
Selective for DNMT2 (qualitative)
Precise IC₅₀ values not reported
Supports DNMT2-specific phenotype interpretation.
Selectivity Profiling RNA Epigenetics Chemical Probe Validation

Covalent Modification of Catalytic Cysteine

Dnmt2-IN-1 is a covalent inhibitor, a property confirmed by intact-protein LC-MS and tryptic digest LC-MS/MS. The compound selectively modifies the catalytically active cysteine residue Cys79 of human DNMT2 [1]. This was in contrast to comparator compound 79, which showed additional covalent binding to Cys287, indicating promiscuous reactivity [1]. The covalent nature of Dnmt2-IN-1 is a key differentiator from reversible, non-covalent inhibitors like the allosteric compound DNMT2-IN-2 (KD = 3.04 μM) [2].

Covalent Cys79 modification
Covalent bond confirmed by intact protein MS
Supports durable target engagement distinct from non-covalent analogs.
Covalent Inhibition Mechanism of Action Protein Mass Spectrometry

Dnmt2-IN-1 Applications in Biomedical Research


Target Validation of DNMT2 in Cancer Cells

Given its demonstrated selectivity over NSUN2 and NSUN6 at concentrations up to 100 μM [1], Dnmt2-IN-1 is ideally suited as a chemical probe to investigate DNMT2-specific RNA methylation functions in cell culture models. Researchers studying the role of tRNA m5C38 modification in cancer or metabolic disorders can use this compound to dissect DNMT2's contribution without confounding off-target inhibition of related RNA methyltransferases.

Epitranscriptomic Profiling and m⁵C Sequencing

The confirmed covalent modification of Cys79, validated by protein mass spectrometry [1], makes Dnmt2-IN-1 a valuable tool for target engagement studies. It can be used in competitive activity-based protein profiling (ABPP) or pull-down experiments to validate DNMT2 as a target, or to assess the occupancy of the enzyme's active site in complex biological samples.

SAR Studies Targeting DNMT2 Active Site

As the most potent and selective compound from its series [1], Dnmt2-IN-1 serves as a benchmark for the development of next-generation covalent DNMT2 inhibitors. Its well-defined structure, which includes a 4-bromo-3-nitrophenylsulfonamide warhead on an SAH scaffold, provides a clear starting point for medicinal chemistry efforts aimed at optimizing potency, selectivity, or pharmacokinetic properties.

Application
Selection Property
Validation Focus
DNMT2 target validation in cancer models
Covalent, selective DNMT2 inhibition
Chemical knockdown model context; avoid DNA hypomethylation confounders
Epitranscriptomic profiling & m⁵C sequencing
Durable inhibition during RNA turnover experiments
DNMT2-dependent methylation site mapping
SAR studies & inhibitor development
Defined covalent warhead benchmark
Potency benchmark vs non-covalent analogs
In vivo DNMT2 pathway studies
Pathway-selective tool compound
RNA methylation effects vs DNA hypomethylation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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